molecular formula C19H19N3OS B14260286 N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide CAS No. 365429-56-7

N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide

Cat. No.: B14260286
CAS No.: 365429-56-7
M. Wt: 337.4 g/mol
InChI Key: SGHWRTXAJNWBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl rings via coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide stands out due to its combination of a thiazole ring with pyridine and phenyl rings, providing unique electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

365429-56-7

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-[5-(2,6-dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3OS/c1-11-6-5-7-15(8-11)17-18(24-19(22-17)21-14(4)23)16-9-12(2)20-13(3)10-16/h5-10H,1-4H3,(H,21,22,23)

InChI Key

SGHWRTXAJNWBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C)C3=CC(=NC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.